SMTP-7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

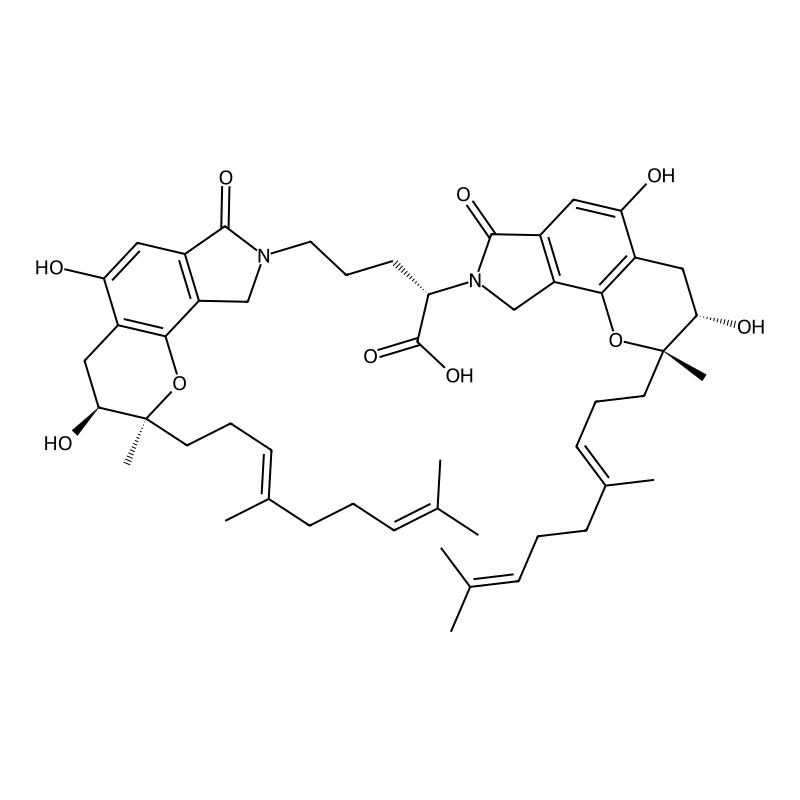

SMTP-7, also known as Stachybotrys microspora triprenyl phenol-7, is a small-molecule compound derived from the fungus Stachybotrys microspora. It belongs to a class of natural triprenyl phenols and is characterized by its complex structure, which includes five chiral centers. Its chemical formula is and it has a molecular weight of approximately 869.1 g/mol. SMTP-7 has garnered attention for its significant biological activities, particularly its role as a plasminogen modulator, which enhances the body's ability to dissolve blood clots, making it a candidate for therapeutic applications in thrombolytic therapy for conditions such as ischemic stroke .

SMTP-7 primarily functions through its interaction with plasminogen, the inactive precursor of plasmin, which is essential for fibrinolysis—the process of breaking down blood clots. The compound promotes the conversion of plasminogen to plasmin by altering the conformation of plasminogen, making it more susceptible to proteolytic activation. This mechanism enhances thrombolysis and reduces clot formation. Additionally, SMTP-7 exhibits inhibitory effects on soluble epoxide hydrolase, an enzyme involved in the metabolism of bioactive lipids, thereby contributing to its anti-inflammatory properties .

SMTP-7 demonstrates a range of biological activities:

- Thrombolytic Activity: SMTP-7 significantly enhances plasminogen activation and promotes clot dissolution. Studies indicate that it is more effective than tissue plasminogen activator (t-PA) in reducing infarction areas in animal models of ischemic stroke .

- Anti-inflammatory Effects: The compound has been shown to suppress the expression of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which are elevated during ischemic events. This dual action—thrombolytic and anti-inflammatory—positions SMTP-7 as a promising therapeutic agent for stroke management .

- Antioxidant Properties: SMTP-7 also exhibits antioxidant effects, contributing to cellular protection against oxidative stress during ischemic conditions .

The synthesis of SMTP-7 involves several steps:

- Isolation from Fungal Sources: Initially, SMTP-7 is extracted from cultures of Stachybotrys microspora.

- Chemical Modifications: The compound can be synthesized through various chemical pathways that involve the modification of precursor compounds. For instance, new congeners of SMTP have been produced via reactions with different amines under controlled conditions .

- Purification: The synthesized compounds are typically purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve the desired purity and yield .

SMTP-7 has several potential applications:

- Thrombolytic Therapy: Due to its ability to enhance thrombolysis, SMTP-7 is being investigated as a treatment for ischemic stroke and other thrombotic conditions.

- Cardiometabolic Disorders: Its anti-inflammatory properties suggest potential use in treating various cardiometabolic diseases where inflammation plays a critical role .

- Research Tool: SMTP-7 serves as a valuable tool in research related to coagulation and inflammation pathways.

Studies on the interactions of SMTP-7 with biological systems have revealed:

- Plasminogen Interaction: SMTP-7 binds to plasminogen and alters its conformation, facilitating its activation into plasmin more effectively than other known agents.

- Soluble Epoxide Hydrolase Inhibition: By inhibiting this enzyme, SMTP-7 reduces the production of pro-inflammatory mediators derived from epoxyeicosatrienoic acids, thus exerting an anti-inflammatory effect .

Several compounds share structural or functional similarities with SMTP-7. Here are notable examples:

| Compound Name | Source | Key Features |

|---|---|---|

| Staplabin | Stachybotrys microspora | Similar thrombolytic activity but less potent than SMTP-7. |

| Orniplabin | Synthetic | Another name for SMTP-7; shares similar properties. |

| Urokinase | Recombinant | A well-known thrombolytic agent; less selective than SMTP-7. |

| Tissue Plasminogen Activator | Recombinant | Standard thrombolytic agent; higher molecular weight compared to SMTP-7. |

| Prostaglandin E1 | Synthetic | Exhibits vasodilatory effects; different mechanism of action. |

SMTP-7 stands out due to its unique combination of thrombolytic and anti-inflammatory effects along with a favorable safety profile compared to traditional therapies like tissue plasminogen activator . Its lower molecular weight allows for potentially improved tissue penetration and therapeutic efficacy.

Molecular Structure and Formula

Core Structural Components

Stachybotrys microspora triprenyl phenol-7 is a complex natural product characterized by its distinctive molecular architecture consisting of multiple interconnected structural units [1] [4]. The compound possesses the molecular formula C51H68N2O10, representing a sophisticated arrangement of carbon, hydrogen, nitrogen, and oxygen atoms [4] [13] [15]. The core structure is built upon a tricyclic gamma-lactam moiety that forms the central scaffold of the molecule [20] [23].

The fundamental architectural framework of this compound consists of two identical staplabin core structures that are interconnected through an ornithine bridging unit [18]. Each staplabin core contains a pyrano[2,3-e]isoindol ring system, which represents the chromanlactam portion of the molecule [5] [30]. These core units are decorated with extensive prenyl side chains that contribute significantly to the overall molecular complexity and biological activity.

The tricyclic system incorporates fused ring structures that include both aromatic and saturated components [20] [23]. The pyrano ring system provides structural rigidity while the isoindole component contributes to the nitrogen-containing heterocyclic framework essential for the compound's biological properties [5].

Five Chiral Centers and Stereochemistry

The stereochemical complexity of Stachybotrys microspora triprenyl phenol-7 is defined by the presence of five distinct chiral centers distributed throughout the molecular framework [1] [16]. These stereogenic centers are critical determinants of the compound's three-dimensional structure and biological activity. The absolute configuration has been definitively established as (8S,9R,αS,8′S,9′R) through comprehensive crystallographic analysis [5] [30].

The stereochemical assignment reveals that positions 8 and 8′ both possess S-configuration, while positions 9 and 9′ exhibit R-configuration [5]. The alpha position of the ornithine-derived linker maintains S-configuration, consistent with the biosynthetic origin from L-ornithine [5] [30]. This stereochemical arrangement is crucial for the compound's conformational stability and molecular recognition properties.

| Chiral Center | Absolute Configuration | Structural Location |

|---|---|---|

| Position 8 | S | First chromanlactam unit |

| Position 9 | R | First chromanlactam unit |

| Alpha position | S | Ornithine linker |

| Position 8′ | S | Second chromanlactam unit |

| Position 9′ | R | Second chromanlactam unit |

The stereochemical integrity of these centers is maintained through the biosynthetic pathway, where the pre-Stachybotrys microspora triprenyl phenol intermediate is structurally fixed during enzymatic assembly [5] [21]. The preservation of stereochemical information from the ornithine precursor to the final product demonstrates the stereospecific nature of the biosynthetic machinery involved in compound formation.

N-linked Side Chain Characteristics

The N-linked side chain represents a crucial structural element that significantly influences the biological activity and molecular properties of Stachybotrys microspora triprenyl phenol-7 [8] [20]. This side chain originates from the ornithine amino acid that serves as the bridging unit between the two staplabin core structures [18] [21]. The ornithine-derived linker contains a five-carbon chain with terminal amino and carboxyl functional groups that provide sites for molecular interactions.

The N-linked side chain exhibits specific conformational preferences that are stabilized through intramolecular interactions with other portions of the molecule [8]. The carboxyl group of the ornithine linker participates in intermolecular hydrogen bonding networks within the crystal structure, contributing to the overall stability of the solid-state form [5]. The amino group forms covalent connections to the chromanlactam units through amide bond formation during biosynthesis.

Structural analysis reveals that the N-linked side chain adopts an extended conformation that positions the carboxyl group away from the hydrophobic regions of the molecule [5]. This spatial arrangement facilitates the formation of hydrogen bonding interactions while maintaining the integrity of hydrophobic interactions between the prenyl side chains. The flexibility of the N-linked chain allows for conformational adjustments that optimize intermolecular packing arrangements in the crystalline state.

Physicochemical Properties

Molecular Weight and Physical Constants

Stachybotrys microspora triprenyl phenol-7 exhibits a molecular weight of 869.1 grams per mole, reflecting its substantial molecular size and complexity [13] [15] [17]. The accurate mass determination yields a value of 868.4874 daltons, providing precise molecular weight information for analytical identification purposes [15]. These mass parameters are consistent with the molecular formula C51H68N2O10 and support the structural assignments derived from spectroscopic analysis.

The compound exists as a crystalline solid under ambient conditions, with crystal dimensions typically ranging from 1 to 10 micrometers [12]. The material exhibits birefringent properties when examined under polarized light microscopy, indicating ordered crystalline structure [12]. The small crystal size presents challenges for conventional single-crystal X-ray diffraction analysis but is amenable to microcrystal electron diffraction techniques.

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 869.1 | g/mol |

| Accurate Mass | 868.4874 | Da |

| Crystal Size Range | 1-10 | micrometers |

| Physical State | Crystalline solid | - |

| Optical Properties | Birefringent | - |

The thermal behavior of the compound has been characterized under controlled conditions, with the material maintaining structural integrity at temperatures up to 80.15 Kelvin during crystallographic data collection [4] [9]. The compound demonstrates stability under cryogenic conditions, enabling detailed structural analysis through electron diffraction methods.

Spectroscopic Characteristics

The spectroscopic profile of Stachybotrys microspora triprenyl phenol-7 provides comprehensive information about its molecular structure and functional group composition [18]. Nuclear magnetic resonance spectroscopy has been extensively employed to characterize the compound's structural features, particularly in the determination of stereochemical relationships between different portions of the molecule [5].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various hydrogen environments within the molecule [18]. The aromatic protons of the chromanlactam units appear in the expected downfield regions, while the aliphatic protons of the prenyl side chains exhibit chemical shifts consistent with alkyl environments. The complexity of the spectrum reflects the intricate molecular architecture and multiple conformational states accessible to the flexible side chains.

Mass spectrometry analysis provides fragmentation patterns that support the proposed molecular structure and connectivity [15]. The molecular ion peak at m/z 869 corresponds to the intact molecular species, while characteristic fragment ions arise from cleavage of specific structural units. The fragmentation behavior is consistent with the presence of multiple functional groups and the overall molecular architecture.

Vibrational circular dichroism spectroscopy has been employed to confirm the absolute stereochemical configuration of the compound [5] [30]. The experimental vibrational circular dichroism spectrum exhibits specific patterns that correspond to the assigned (8S,9R,αS,8′S,9′R) configuration when compared with theoretical calculations. This spectroscopic evidence provides independent confirmation of the stereochemical assignments derived from crystallographic analysis.

Solubility and Stability Parameters

The solubility characteristics of Stachybotrys microspora triprenyl phenol-7 are influenced by its complex molecular structure containing both hydrophobic and hydrophilic regions . The extensive prenyl side chains contribute significant hydrophobic character, while the hydroxyl groups and carboxyl functionality provide polar interaction sites. This amphiphilic nature results in limited aqueous solubility but enhanced solubility in organic solvents.

The compound demonstrates stability under appropriate storage conditions when maintained as a desiccated solid at low temperatures [12]. The crystalline form exhibits long-term stability, as evidenced by the reproducible spectroscopic and crystallographic properties observed across different sample preparations. The material maintains its structural integrity during routine handling and analytical procedures.

Stability studies have indicated that the compound retains its chemical identity under the conditions employed for structural characterization [12]. The absence of significant decomposition products in analytical samples supports the intrinsic stability of the molecular framework. The multiple chiral centers remain stereochemically stable, with no evidence of epimerization or racemization under normal storage conditions.

The crystal packing arrangements contribute to the overall stability of the solid-state form [5]. The extensive hydrogen bonding networks involving seven of the ten oxygen atoms in each molecule provide stabilizing intermolecular interactions. The organization of hydrophobic prenyl chains into distinct layers creates favorable van der Waals interactions that further enhance crystal stability.

Absolute Configuration Determination

MicroED Analysis Methodology

The absolute configuration determination of Stachybotrys microspora triprenyl phenol-7 required the implementation of advanced microcrystal electron diffraction methodology due to the inability to obtain suitable single crystals for conventional X-ray crystallographic analysis [16] [30]. The MicroED approach utilizes electron beams to collect diffraction data from crystalline particles measuring only a few micrometers in size, making it ideally suited for compounds that resist formation of larger single crystals [12] [30].

The experimental setup employed a Thermo Fisher Glacios Cryo Transmission Electron Microscope equipped with a CETA-D detector for data collection [12]. Powdered samples were applied directly to pure carbon grids without additional purification steps, demonstrating the minimal sample preparation requirements of the technique [12]. The methodology incorporated continuous rotation of the sample stage during data collection to minimize the effects of dynamic scattering that can complicate electron diffraction data interpretation [28].

Data collection protocols involved the acquisition of multiple datasets from different crystalline particles to ensure statistical reliability and completeness [12]. The datasets were indexed, refined, integrated, and scaled using specialized software packages including DIALS for data processing [12]. The approach of combining multiple datasets enhanced both completeness and redundancy of the diffraction data, improving the overall quality of the structural determination.

| Instrumental Parameter | Specification |

|---|---|

| Electron Microscope | Thermo Fisher Glacios Cryo-TEM |

| Detector | CETA-D |

| Data Collection Method | Continuous rotation |

| Sample Preparation | Direct powder application |

| Grid Type | Pure carbon |

| Temperature | 80.15 K |

The success of the MicroED methodology for this compound demonstrates the utility of electron diffraction techniques for structural characterization of pharmaceutical compounds that present crystallization challenges [30]. The ability to obtain high-quality structural data from micrometer-sized particles represents a significant advantage over traditional crystallographic approaches that require much larger crystal specimens.

Kinematical and Dynamical Refinement Approaches

The structural refinement of Stachybotrys microspora triprenyl phenol-7 employed both kinematical and dynamical approaches to ensure accurate determination of the absolute configuration [5] [30]. Kinematical refinement represents the traditional approach to electron diffraction data analysis, treating the scattering as a single-event process while neglecting multiple scattering effects [30]. This approach provided initial structural models that were subsequently refined using conventional crystallographic software packages.

The kinematical refinement process utilized SHELXL software implemented through the Olex2 interface, following established protocols for small-molecule structure determination [12]. Due to the limited resolution of the electron diffraction data, extensive restraints were employed to maintain reasonable molecular geometry during refinement [12]. The kinematical approach yielded two enantiomeric solutions: (8S,9R,αS,8′S,9′R) and (8R,9S,αR,8′R,9′S), requiring additional information to distinguish between these possibilities [5].

Dynamical refinement represents a more sophisticated approach that explicitly accounts for multiple scattering events that occur during electron diffraction [30]. This methodology has been recently developed and implemented through specialized software packages including PETS 2 and Jana2020 [5]. The dynamical refinement approach can directly determine absolute configuration by analyzing the subtle differences in scattering intensities between enantiomeric models.

| Refinement Method | Software | Key Features |

|---|---|---|

| Kinematical | SHELXL/Olex2 | Single scattering treatment |

| Dynamical | Jana2020/PETS 2 | Multiple scattering effects |

| Analysis | Multiple datasets | Statistical validation |

The implementation of dynamical refinement on 21 different datasets consistently demonstrated lower R-factors for the (8S,9R,αS,8′S,9′R) configuration compared to its enantiomer [5]. This systematic preference across multiple independent measurements provided strong statistical evidence for the correct absolute configuration assignment. The dynamical refinement approach represents a significant advancement in electron diffraction methodology, enabling direct absolute configuration determination without requiring additional chiral information.

Stereochemical Verification Methods

The verification of the absolute stereochemical configuration of Stachybotrys microspora triprenyl phenol-7 incorporated multiple independent analytical approaches to ensure reliability and accuracy [5] [30]. The primary verification strategy relied on biosynthetic considerations, utilizing the known stereochemistry of the L-ornithine precursor to constrain possible configurational assignments [5]. Since L-ornithine possesses S-configuration at its alpha carbon, and biosynthetic studies indicate no epimerization during compound assembly, the alpha position in the final product should retain S-configuration.

Vibrational circular dichroism spectroscopy provided independent experimental confirmation of the assigned absolute configuration [5]. The experimental vibrational circular dichroism spectrum was compared with theoretical spectra calculated for both possible enantiomers using density functional theory methods [32]. The correlation between experimental and calculated spectra for the (8S,9R,αS,8′S,9′R) configuration provided strong supporting evidence for this stereochemical assignment.

The analysis of the diastereomeric compound Stachybotrys microspora triprenyl phenol-7D, produced using D-ornithine as precursor, provided additional verification through comparison studies [5]. The crystallographic determination of this diastereomer yielded the configuration (8S,9R,αR,8′S,9′R), differing only at the alpha position as expected from the use of the opposite ornithine enantiomer. This consistency supports the reliability of the analytical methodology and the correctness of the configurational assignments.

Crystallographic validation involved detailed analysis of hydrogen bonding patterns and molecular packing arrangements within the crystal structures [5]. The observed intermolecular interactions and crystal packing motifs were consistent with the assigned stereochemical configurations and provided additional confidence in the structural determinations. The space group assignments P21 21 2 for the parent compound and P21 21 21 for the diastereomer reflected the different symmetry requirements imposed by the distinct stereochemical arrangements [4] [9].

| Verification Method | Result | Significance |

|---|---|---|

| Biosynthetic Analysis | S-configuration at alpha | Precursor stereochemistry |

| Vibrational Circular Dichroism | Matches (8S,9R,αS,8′S,9′R) | Independent confirmation |

| Diastereomer Comparison | Consistent pattern | Methodology validation |

| Crystal Packing Analysis | Reasonable interactions | Structural plausibility |

SMTP-7 (Stachybotrys microspora triprenol phenol-7) represents a sophisticated secondary metabolite produced by the fungus Stachybotrys microspora [1] [2]. This compound belongs to a family of triprenyl phenol metabolites that are characterized by their unique structural complexity and significant biological activities [2] [3]. The biosynthetic origin of SMTP-7 traces back to specialized metabolic pathways within S. microspora that have evolved to produce these structurally diverse compounds through a precisely regulated multi-step process [3] [4].

The fungus Stachybotrys microspora serves as the exclusive natural source for SMTP-7 production, with the compound being synthesized through a complex pathway that involves the integration of multiple biosynthetic precursors [5] [2]. The organism has developed sophisticated mechanisms to control the production of SMTP-7, particularly through nutrient-dependent regulation systems that respond to environmental conditions [3] [4]. The biosynthetic machinery within S. microspora demonstrates remarkable specificity in generating SMTP-7 with its characteristic structural features, including the tricyclic gamma-lactam moiety, geranylmethyl group, and the N-linked side chain derived from L-ornithine [2] [6].

Key Precursors in Biosynthesis

Pre-SMTP Characterization

Pre-SMTP represents the immediate precursor in SMTP-7 biosynthesis and constitutes a critical intermediate in the biosynthetic pathway [2] [3]. This compound is characterized by its unique structural features, including an o-phthalaldehyde moiety that enables non-enzymatic conjugation with primary amines [3] [4]. The pre-SMTP molecule lacks the lactam ring structure present in the final SMTP-7 product, instead containing two aldehyde groups within the chroman moiety that facilitate the subsequent conjugation reactions [2] [3].

The formation of pre-SMTP represents a rate-limiting step in SMTP-7 biosynthesis, making it a crucial control point for regulating the overall production of the final metabolite [3] [4]. Pre-SMTP can form potentially toxic adducts with proteins and nucleic acids due to its reactive aldehyde groups, necessitating precise regulatory control over its formation and consumption [3]. The compound demonstrates the ability to spontaneously react with primary amines, including L-ornithine, to yield specific SMTP congeners through non-enzymatic mechanisms [2] [3].

| Precursor | Chemical Nature | Role in Biosynthesis | Regulatory Aspect |

|---|---|---|---|

| pre-SMTP | o-phthalaldehyde containing compound | Direct precursor for non-enzymatic amine conjugation | Rate-limiting step formation |

| pri-SMTP | Aldehyde/hemiacetal tautomer | Intermediate converted to pre-SMTP | Nutrient-dependent formation |

| L-ornithine | Amino acid substrate | N-linked side chain donor for SMTP-7 | Triggers metabolite conversion |

| Metabolite X | Identified as pri-SMTP | Rapidly consumed upon amine feeding | Accumulates during starvation phase |

Pri-SMTP Identification and Role

Pri-SMTP (preliminary SMTP) has been identified as a novel intermediate compound that serves as the direct precursor to pre-SMTP in the biosynthetic pathway [3] [4]. This compound was discovered through systematic investigation of metabolites that rapidly disappeared following amine feeding in S. microspora cultures [3]. Pri-SMTP exhibits complex tautomeric behavior, existing in both aldehyde and hemiacetal forms depending on the solvent conditions used for analysis [3].

The structural characterization of pri-SMTP reveals the presence of aldehyde and hydroxylmethyl functions at vicinal positions, which enables the formation of hemiacetal structures [3]. This tautomeric flexibility contributes to the compound's complex separation behavior during high-performance liquid chromatography analysis [3]. Pri-SMTP serves as a storage form of the biosynthetic intermediate, accumulating in significant quantities during the starvation phase of S. microspora cultures when amine compounds are limited [3] [4].

The identification of pri-SMTP has provided crucial insights into the regulatory mechanisms controlling SMTP-7 biosynthesis, particularly regarding nutrient-dependent regulation and the role of nitrogen availability in metabolite production [3] [4]. The compound's rapid consumption upon amine feeding demonstrates its functional role as a readily available substrate for the biosynthetic pathway when environmental conditions become favorable for SMTP-7 production [3].

Enzymatic and Non-enzymatic Processes

Pri-SMTP Oxidase Function

Pri-SMTP oxidase represents the key enzyme responsible for the oxidative conversion of pri-SMTP to pre-SMTP in the biosynthetic pathway [3] [4]. This enzyme has been purified from S. microspora and characterized as a flavin adenine dinucleotide-linked oxidase with a molecular weight of approximately 50.7 kilodaltons [3]. The enzyme contains both glycolate oxidase subunit D superfamily domain and berberine/berberine-like superfamily domain, indicating its evolutionary relationship to other oxidative enzymes [3].

The pri-SMTP oxidase demonstrates unique cofactor requirements, notably functioning without the need for traditional oxidoreductive cofactors such as nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate [3]. This independence from conventional cofactors suggests a specialized mechanism of action that differs from many other oxidative enzymes involved in secondary metabolite biosynthesis [3]. The enzyme is constitutively expressed in S. microspora, indicating that its availability is not the limiting factor in SMTP-7 production [3] [4].

The cellular localization of pri-SMTP oxidase within the cytosol fraction provides important insights into the spatial organization of the biosynthetic pathway [3]. This localization ensures that the oxidative conversion of pri-SMTP to pre-SMTP occurs in a controlled cellular environment where substrate availability and product formation can be effectively regulated [3] [4].

| Enzyme/Process | Molecular Weight (kDa) | Cofactor Requirements | Cellular Location | Function | Expression Pattern |

|---|---|---|---|---|---|

| pri-SMTP oxidase | 50.7 | No NAD(P)+ or NAD(P)H required | Cytosol fraction | Oxidative conversion pri-SMTP to pre-SMTP | Constitutive |

| Non-enzymatic amine conjugation | N/A | None | Extracellular/medium | Direct coupling with amines | Continuous |

| FAD-linked oxidase | 50.7 | FAD | Cytosol | Oxidase activity | Constitutive |

| Glycolate oxidase domain | N/A | N/A | Cytosol | Superfamily domain | Constitutive |

Amine Conjugation Mechanisms

The final step in SMTP-7 biosynthesis involves a non-enzymatic amine conjugation reaction between pre-SMTP and L-ornithine [3] [4]. This process represents a unique mechanism in secondary metabolite biosynthesis, where the reactive o-phthalaldehyde moiety of pre-SMTP directly couples with the primary amine group of L-ornithine to form the characteristic N-linked side chain of SMTP-7 [2] [3]. The non-enzymatic nature of this conjugation reaction suggests that it occurs spontaneously under physiological conditions when both substrates are available [3].

The amine conjugation mechanism demonstrates remarkable specificity for primary amines, with L-ornithine serving as the preferred substrate for SMTP-7 formation [2] [3]. This selectivity is achieved through the structural complementarity between the pre-SMTP aldehyde groups and the primary amine functionality of L-ornithine [3]. The conjugation reaction proceeds through the formation of imine intermediates, which subsequently undergo cyclization to generate the tricyclic lactam structure characteristic of SMTP-7 [2] [3].

The efficiency of the amine conjugation process is influenced by the availability of both substrates, with amine feeding experiments demonstrating that L-ornithine availability can dramatically accelerate the conversion of accumulated pre-SMTP to SMTP-7 [3]. This substrate-dependent regulation provides S. microspora with a mechanism to rapidly respond to changing environmental conditions and nutrient availability [3] [4].

Regulatory Mechanisms

Nutrient-dependent Regulation

The biosynthesis of SMTP-7 is subject to sophisticated nutrient-dependent regulatory mechanisms that respond to both nitrogen and carbon availability in the growth environment [3] [4]. These regulatory systems enable S. microspora to modulate SMTP-7 production in response to nutritional conditions, particularly during periods of nutrient limitation or stress [3]. The nutrient-dependent regulation operates at multiple levels, including the formation of pri-SMTP, the activity of pri-SMTP oxidase, and the availability of amine substrates for conjugation reactions [3] [4].

Nitrogen availability plays a particularly crucial role in regulating SMTP-7 biosynthesis, with the pathway being activated under conditions of non-preferred nitrogen sources [3] [4]. This regulatory mechanism suggests that SMTP-7 production may serve as part of a nitrogen acquisition strategy employed by S. microspora to capture and utilize available nitrogen compounds from the environment [3]. The formation of pri-SMTP is specifically regulated by nitrogen and carbon nutrients, with accumulation occurring during starvation phases when preferred nutrients are limited [3] [4].

The nutrient-dependent regulation system demonstrates the integration of SMTP-7 biosynthesis with the overall metabolic status of the fungus, ensuring that secondary metabolite production is coordinated with primary metabolic needs [3] [4]. This regulatory framework allows S. microspora to optimize resource allocation between growth and secondary metabolite production based on environmental conditions [3].

| Regulatory Mechanism | Controlling Factor | Effect on Biosynthesis | Biological Significance |

|---|---|---|---|

| Nutrient-dependent regulation | Nitrogen and carbon nutrients | Controls pri-SMTP formation | Nutrient sensing mechanism |

| Compartmentalization | Septate mycelia localization | Spatial organization of pathway | Metabolic compartmentalization |

| Amine-regulated oxidation | Primary amine availability | Accelerates pri-SMTP consumption | Substrate availability control |

| Nitrogen source dependency | Preferred vs non-preferred nitrogen | Influences metabolite accumulation | Nitrogen acquisition strategy |

Compartmentalization in Fungal Cells

The biosynthesis of SMTP-7 involves sophisticated compartmentalization within S. microspora cells, with different steps of the pathway occurring in specific cellular locations [3] [4]. The formation and storage of pri-SMTP occurs particularly in septate mycelia, representing a specialized cellular compartment that serves as a reservoir for biosynthetic intermediates [3]. This compartmentalization strategy allows the fungus to maintain readily available precursors while preventing potentially toxic intermediates from interfering with essential cellular processes [3].

The spatial organization of the biosynthetic pathway extends beyond simple enzyme localization to include the strategic positioning of metabolite storage and processing sites [3]. The cytosol fraction serves as the primary location for pri-SMTP oxidase activity, ensuring that the oxidative conversion of pri-SMTP to pre-SMTP occurs in a controlled environment where cofactor availability and regulatory mechanisms can be effectively managed [3]. The compartmentalization also facilitates the efficient transport of substrates and products between different cellular locations [3].

The compartmentalization strategy employed by S. microspora provides multiple advantages for SMTP-7 biosynthesis, including the ability to maintain high local concentrations of substrates, the protection of sensitive intermediates from degradation, and the coordination of pathway activities with other cellular processes [3] [4]. This spatial organization represents a sophisticated adaptation that enables the fungus to produce complex secondary metabolites while maintaining cellular homeostasis [3].

| Cellular Component | Role in SMTP Biosynthesis | Metabolite Presence | Regulatory Significance |

|---|---|---|---|

| Septate mycelia | Pri-SMTP formation and storage | pri-SMTP accumulation | Spatial control of biosynthesis |

| Cytosol fraction | pri-SMTP oxidase location | Enzyme activity | Enzymatic conversion site |

| Culture medium | Amine substrate source | Substrate availability | Nutrient availability |

| Extracellular space | Final SMTP-7 accumulation | Product formation | Product secretion |

Amine-regulated Pri-SMTP Oxidation

The regulation of pri-SMTP oxidation represents a unique control mechanism in SMTP-7 biosynthesis, where the consumption of pri-SMTP is specifically accelerated by the availability of primary amines [3] [4]. This regulatory system creates a sophisticated feedback mechanism that couples the oxidative conversion of pri-SMTP to pre-SMTP with the availability of substrates for the subsequent conjugation reaction [3]. The amine-regulated oxidation ensures that pre-SMTP formation is coordinated with its immediate consumption, preventing the accumulation of potentially toxic intermediate compounds [3].

The mechanism of amine-regulated pri-SMTP oxidation involves the interaction between amine availability and the activity of the oxidative pathway, though the precise molecular details of this regulation remain to be fully elucidated [3] [4]. The regulation operates independently of pri-SMTP oxidase expression levels, which remain constitutive, suggesting that the control mechanism involves post-translational modifications or allosteric regulation of enzyme activity [3]. This regulatory system enables S. microspora to maintain tight control over the flux through the biosynthetic pathway while responding rapidly to changing environmental conditions [3].

Purity

Exact Mass

Appearance

Storage

Dates

2: Shibata K, Hashimoto T, Hasumi K, Honda K, Nobe K. Evaluation of the effects of a new series of SMTPs in the acetic acid-induced embolic cerebral infarct mouse model. Eur J Pharmacol. 2018 Jan 5;818:221-227. doi: 10.1016/j.ejphar.2017.10.055. Epub 2017 Oct 28. PubMed PMID: 29107671.

3: Matsumoto N, Suzuki E, Tsujihara K, Nishimura Y, Hasumi K. Structure-activity relationships of the plasminogen modulator SMTP with respect to the inhibition of soluble epoxide hydrolase. J Antibiot (Tokyo). 2015 Nov;68(11):685-90. doi: 10.1038/ja.2015.58. Epub 2015 May 13. PubMed PMID: 25966853.

4: Matsumoto N, Suzuki E, Ishikawa M, Shirafuji T, Hasumi K. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug SMTP-7. J Biol Chem. 2014 Dec 26;289(52):35826-38. doi: 10.1074/jbc.M114.588087. Epub 2014 Oct 31. PubMed PMID: 25361765; PubMed Central PMCID: PMC4276851.

5: Ito A, Niizuma K, Shimizu H, Fujimura M, Hasumi K, Tominaga T. SMTP-7, a new thrombolytic agent, decreases hemorrhagic transformation after transient middle cerebral artery occlusion under warfarin anticoagulation in mice. Brain Res. 2014 Aug 26;1578:38-48. doi: 10.1016/j.brainres.2014.07.004. Epub 2014 Jul 9. PubMed PMID: 25016287.

6: Hashimoto T, Shibata K, Ohata H, Hasumi K, Honda K. Altered gene expression in an embolic stroke model after thrombolysis with tissue plasminogen activator and Stachybotrys microspora triprenyl phenol-7. J Pharmacol Sci. 2014;125(1):99-106. Epub 2014 May 1. PubMed PMID: 24784876.

7: Koyanagi K, Narasaki R, Yamamichi S, Suzuki E, Hasumi K. Mechanism of the action of SMTP-7, a novel small-molecule modulator of plasminogen activation. Blood Coagul Fibrinolysis. 2014 Jun;25(4):316-21. doi: 10.1097/MBC.0000000000000032. PubMed PMID: 24784315.

8: Sawada H, Nishimura N, Suzuki E, Zhuang J, Hasegawa K, Takamatsu H, Honda K, Hasumi K. SMTP-7, a novel small-molecule thrombolytic for ischemic stroke: a study in rodents and primates. J Cereb Blood Flow Metab. 2014 Feb;34(2):235-41. doi: 10.1038/jcbfm.2013.191. Epub 2013 Nov 6. PubMed PMID: 24192639; PubMed Central PMCID: PMC3915202.

9: Kemmochi S, Hayashi H, Taniai E, Hasumi K, Sugita-Konishi Y, Kumagai S, Mitsumori K, Shibutani M. Protective Effect of Stachybotrys microspora Triprenyl Phenol-7on the Deposition of IgA to the Glomerular Mesangium in Nivalenol-induced IgA Nephropathy Using BALB/c Mice. J Toxicol Pathol. 2012 Jun;25(2):149-54. doi: 10.1293/tox.25.149. PubMed PMID: 22907981; PubMed Central PMCID: PMC3392907.

10: Koide H, Hasegawa K, Nishimura N, Narasaki R, Hasumi K. A new series of the SMTP plasminogen modulators with a phenylamine-based side chain. J Antibiot (Tokyo). 2012 Jul;65(7):361-7. doi: 10.1038/ja.2012.29. Epub 2012 Apr 18. PubMed PMID: 22511228.

11: Hu W, Narasaki R, Nishimura N, Hasumi K. SMTP (Stachybotrys microspora triprenyl phenol) enhances clot clearance in a pulmonary embolism model in rats. Thromb J. 2012 Jan 9;10(1):2. doi: 10.1186/1477-9560-10-2. PubMed PMID: 22230042; PubMed Central PMCID: PMC3310738.

12: Akamatsu Y, Saito A, Fujimura M, Shimizu H, Mekawy M, Hasumi K, Tominaga T. Stachybotrys microspora triprenyl phenol-7, a novel fibrinolytic agent, suppresses superoxide production, matrix metalloproteinase-9 expression, and thereby attenuates ischemia/reperfusion injury in rat brain. Neurosci Lett. 2011 Oct 3;503(2):110-4. doi: 10.1016/j.neulet.2011.08.018. Epub 2011 Aug 17. PubMed PMID: 21871536.

13: Shibata K, Hashimoto T, Nobe K, Hasumi K, Honda K. Neuroprotective mechanisms of SMTP-7 in cerebral infarction model in mice. Naunyn Schmiedebergs Arch Pharmacol. 2011 Jul;384(1):103-8. doi: 10.1007/s00210-011-0642-x. Epub 2011 May 2. PubMed PMID: 21533990.

14: Miyazaki T, Kimura Y, Ohata H, Hashimoto T, Shibata K, Hasumi K, Honda K. Distinct effects of tissue-type plasminogen activator and SMTP-7 on cerebrovascular inflammation following thrombolytic reperfusion. Stroke. 2011 Apr;42(4):1097-104. doi: 10.1161/STROKEAHA.110.598359. Epub 2011 Feb 24. PubMed PMID: 21350203.

15: Hashimoto T, Shibata K, Nobe K, Hasumi K, Honda K. A novel embolic model of cerebral infarction and evaluation of Stachybotrys microspora triprenyl phenol-7 (SMTP-7), a novel fungal triprenyl phenol metabolite. J Pharmacol Sci. 2010;114(1):41-9. Epub 2010 Aug 10. PubMed PMID: 20703011.

16: Shibata K, Hashimoto T, Nobe K, Hasumi K, Honda K. A novel finding of a low-molecular-weight compound, SMTP-7, having thrombolytic and anti-inflammatory effects in cerebral infarction of mice. Naunyn Schmiedebergs Arch Pharmacol. 2010 Sep;382(3):245-53. doi: 10.1007/s00210-010-0542-5. Epub 2010 Aug 3. PubMed PMID: 20680247; PubMed Central PMCID: PMC2926440.

17: Huttunen K, Pelkonen J, Nielsen KF, Nuutinen U, Jussila J, Hirvonen MR. Synergistic interaction in simultaneous exposure to Streptomyces californicus and Stachybotrys chartarum. Environ Health Perspect. 2004 May;112(6):659-65. PubMed PMID: 15121507; PubMed Central PMCID: PMC1241958.

18: Hu W, Ohyama S, Hasumi K. Activation of fibrinolysis by SMTP-7 and -8, novel staplabin analogs with a pseudosymmetric structure. J Antibiot (Tokyo). 2000 Mar;53(3):241-7. PubMed PMID: 10819294.

Explore Compound Types